5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Description
5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a polycyclic heteroaromatic compound characterized by a pyrroloquinoxaline core fused with a thienylsulfonyl group at position 5 and a trifluoromethyl substituent at position 6. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in modulating vascular smooth muscle activity or central nervous system (CNS) targets.
Properties
IUPAC Name |
5-thiophen-2-ylsulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S2/c17-16(18,19)11-5-6-13-14(9-11)20-7-1-3-12(20)10-21(13)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRNQYJQAJHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Both the thienylsulfonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group can lead to sulfone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline exhibit promising antitumor properties. Studies have shown that derivatives of pyrroloquinoxaline can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it may inhibit the growth of certain bacterial strains and fungi by disrupting their cellular processes. This suggests potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations into neuroprotective effects indicate that this compound may help mitigate neurodegenerative conditions. It has been observed to protect neuronal cells from oxidative stress and apoptosis in experimental models of neurodegeneration .
Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and selectivity against specific targets in cancer therapy and infectious diseases .
Molecular Targeting
The compound's ability to interact with various biological targets makes it a candidate for precision medicine approaches. By tailoring treatments based on individual molecular profiles of diseases such as cancer or infections, it may improve therapeutic outcomes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor activity | Demonstrated inhibition of tumor growth in xenograft models using modified derivatives of the compound. |
| Study B | Antimicrobial efficacy | Showed significant reduction in bacterial load in infected animal models when treated with the compound. |
| Study C | Neuroprotection | Reported decreased neuronal cell death and improved behavioral outcomes in models of neurodegeneration. |
Mechanism of Action
The mechanism of action of 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound belongs to the tetrahydropyrrolo[1,2-a]quinoxaline family, which has been extensively studied for vascular smooth muscle relaxation and antihypertensive activity. Below is a comparative analysis with two closely related analogues:
Detailed Analysis of Substituent Effects
Thienylsulfonyl vs. Dimethoxyphenylmethyl (Position 5): The thienylsulfonyl group in the target compound likely improves metabolic stability compared to the dimethoxyphenylmethyl group in compound 10 from . The latter demonstrated strong in vitro smooth muscle relaxation but paradoxically low hypotensive efficacy, possibly due to rapid clearance or off-target effects . Sulfonyl groups are known to enhance hydrogen bonding and solubility, which may translate to better pharmacokinetics in the target compound.
Trifluoromethyl vs. In contrast, the oxo group in compound 10 may participate in hydrogen bonding but lacks the lipophilicity of CF₃. The carbonitrile substituent in the 2022 analogue () is a strong electron-withdrawing group, often associated with kinase inhibition or CNS activity, diverging from the vascular focus of the target compound .
Research Findings and Mechanistic Insights
- (2006): Compounds with bulky arylalkyl substituents (e.g., dimethoxyphenylmethyl) showed reduced hypotensive activity despite potent in vitro smooth muscle relaxation. This suggests a dissociation between in vitro efficacy and in vivo hemodynamic effects, possibly due to compensatory mechanisms or poor tissue penetration .
- (2022): Structural analogues with halogenated benzyl groups (e.g., chloro-fluorophenyl) and carbonitrile substituents highlight the diversity of this chemical class. However, their biological profiles remain underexplored compared to older derivatives .
Biological Activity
5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS No. 861207-20-7) is a synthetic compound belonging to the quinoxaline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C16H15F3N2O2S2
- Molecular Weight : 388.43 g/mol
- Boiling Point : 511.8 ± 60.0 °C (predicted)
- Density : 1.56 ± 0.1 g/cm³ (predicted)
- pKa : 3.80 ± 0.20 (predicted)
Synthesis
The synthesis of quinoxaline derivatives typically involves various chemical reactions such as cyclization and functionalization of precursor compounds. The specific synthetic pathway for this compound has not been extensively documented in the literature but follows established methodologies for quinoxaline synthesis.
Antimicrobial Properties
Research has indicated that quinoxaline derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of similar quinoxaline compounds against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating moderate to high activity levels . The structural modifications in the quinoxaline core can enhance its interaction with bacterial targets.
Antidiabetic Activity
In a recent study focusing on hypoglycemic activity, modifications to the quinoxaline structure were shown to influence biological efficacy significantly. Compounds similar to this compound demonstrated promising results in lowering blood glucose levels in diabetic models . The introduction of various pharmacodynamic groups was crucial for enhancing activity.
Cytotoxicity and Anticancer Activity
Quinoxalines have been reported to possess anticancer properties. For instance, derivatives have shown potential as adenosine receptor antagonists and phosphodiesterase (PDE4) inhibitors . The cytotoxic effects of these compounds were evaluated using various cancer cell lines, revealing that certain modifications could lead to increased selectivity and potency against tumor cells .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for pyrrolo[1,2-a]quinoxaline derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis typically involves multicomponent reactions or cyclization strategies. For example, the Paal-Knorr method (used for pyrrole synthesis) can be adapted by reacting 1,2-diamines with γ-keto esters under acidic conditions to form the pyrrolo[1,2-a]quinoxaline core . Modifications like introducing sulfonyl groups (e.g., 2-thienylsulfonyl) require post-cyclization functionalization via nucleophilic substitution or coupling reactions . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like over-oxidized derivatives .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions , IR for functional group identification (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) .
- X-ray crystallography : To resolve stereochemistry at the 3a-position and confirm the hexahydropyrrolo ring conformation .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and trifluoromethyl groups enhancing polarity. Avoid aqueous buffers unless surfactants are used .
- Stability : Conduct accelerated stability studies under varying pH (2–9), light, and temperature (4°C to 40°C). Monitor degradation via HPLC; the trifluoromethyl group may hydrolyze under strong acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or binding affinity of this compound?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potentials, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
- For binding studies, use molecular docking (AutoDock Vina) against targets like SARS-CoV-2 Mpro, leveraging the thienylsulfonyl group’s potential for π-π stacking and hydrogen bonding . Validate predictions with SPR or ITC assays .
Q. How to resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer :
- Hypothesis 1 : Discrepancies may arise from stereochemical variations. Re-evaluate enantiopurity using chiral HPLC or circular dichroism .
- Hypothesis 2 : Off-target effects due to the trifluoromethyl group’s metabolic stability. Perform metabolite profiling (LC-MS/MS) in hepatocyte models .
- Experimental Design : Use isogenic cell lines to isolate target-specific effects and include negative controls (e.g., sulfonyl group-free analogs) .
Q. What theoretical frameworks guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Apply Lipinski’s Rule of Five : The compound’s MW (est. ~450 g/mol) and LogP (est. ~3.5) suggest moderate bioavailability. Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility without disrupting the pyrroloquinoxaline core .
- Pharmacophore Modeling : Identify critical motifs (e.g., sulfonyl as a hydrogen bond acceptor) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
